5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol
Description
5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is a benzoxazole-derived compound featuring a phenol backbone substituted with an amino group at position 5 and a 5,6-dimethyl-1,3-benzoxazol-2-yl moiety at position 2. The benzoxazole core consists of a fused benzene and oxazole ring, with methyl groups at positions 5 and 3.
Properties
IUPAC Name |
5-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-4-3-10(16)7-13(11)18/h3-7,18H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAWHNWSRZWUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of iron(III) chloride as a catalyst in an aerobic oxidation reaction . The reaction is carried out in toluene at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorinating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below summarizes key structural and molecular distinctions between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents on Benzoxazole |
|---|---|---|---|---|
| 5-Amino-2-(1,3-benzoxazol-2-yl)phenol | 88877-61-6 | C₁₃H₁₀N₂O₂ | 226.23 | None |
| 5-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol | 313645-14-6 | C₁₄H₁₂N₂O₂ | 240.26 | 6-methyl |
| 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | 22105-55-1 | C₁₃H₉ClN₂O₂ | 260.68 | 5-chloro |
| 5-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol | 355391-80-9 | C₁₅H₁₄N₂O₂* | 254.29* | 5-ethyl |
| Target: 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol | Not available | C₁₅H₁₄N₂O₂ | 254.28* | 5,6-dimethyl |
*Calculated values for compounds lacking explicit data in the evidence.
Key Observations:
Substituent Effects: Electron-Donating Groups (Methyl, Ethyl): Methyl and ethyl substituents enhance lipophilicity and steric bulk. Electron-Withdrawing Groups (Chloro): The 5-chloro analog (CAS 22105-55-1) exhibits a higher molecular weight (260.68 g/mol) due to chlorine’s atomic mass and electronegativity, which may alter electronic properties and reactivity .
Molecular Weight Trends :
- The unsubstituted base compound (CAS 88877-61-6) has the lowest molecular weight (226.23 g/mol).
- Methyl and ethyl substitutions increase molecular weight incrementally (240.26 and 254.29 g/mol, respectively), while the chloro-substituted derivative deviates significantly due to chlorine’s mass .
Potential Research Implications
Synthetic Applications :
- The synthesis of benzoxazole derivatives often involves condensation reactions between diamine intermediates and aldehydes, as seen in related benzimidazole syntheses . Substituents on the benzoxazole ring may influence reaction yields or regioselectivity.
Physicochemical Properties :
- Increased lipophilicity from methyl/ethyl groups could enhance membrane permeability in biological systems, whereas chloro substituents might improve stability via halogen bonding.
Gaps in Evidence: No direct data on the target compound’s melting point, solubility, or spectroscopic profiles were found. Experimental studies using techniques like X-ray crystallography (e.g., SHELX software ) or chromatographic analysis are needed for deeper characterization.
Biological Activity
5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is a benzoxazole derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. The unique structure, featuring both amino and phenolic groups, contributes to its diverse biological effects.
The compound's IUPAC name is this compound, and its molecular formula is . The presence of the benzoxazole ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily mediated through its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator, influencing biochemical pathways. The binding occurs at active or allosteric sites on target proteins, leading to alterations in their function and activity.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that this compound can demonstrate selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and moderate antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Bacillus subtilis | 32 µg/mL |
| B | Escherichia coli | Not Active |
| C | Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies suggest that it exhibits cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Notably, the selectivity towards cancer cells over normal cells highlights its potential as an anticancer agent .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | 3 |
| A549 | 20 | 4 |
| PC3 | 18 | 5 |
Structure–Activity Relationship
The structure–activity relationship (SAR) studies indicate that modifications to the benzoxazole ring can significantly impact the biological activity. For example, the introduction of electron-donating groups enhances antimicrobial efficacy while maintaining lower toxicity towards normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzoxazole derivatives for their antimicrobial properties. Compound A showed significant activity against Bacillus subtilis, while others were ineffective against Gram-negative strains .
- Cytotoxicity Assessment : In vitro studies demonstrated that several derivatives exhibited selective toxicity towards cancer cells compared to normal fibroblasts. This selectivity suggests a promising therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
